7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione
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Overview
Description
7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and a thione group at the 4th position of the pyrido[1,2-a]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Dimroth rearrangement is a well-known method for synthesizing condensed pyrimidines, which involves the isomerization of heterocycles through ring opening and closure processes . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution in the rings and the presence of electron-withdrawing groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione include:
- 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 4-(bromomethyl)pyridine
- 2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine and thione groups make it a versatile intermediate for various synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
7-bromo-2-methylpyrido[1,2-a]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJINXUDOOVVFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C=C(C=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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